

Methyl (S)-(-)-lactate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(-)-lactate**

Cat. No.: **B143375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate, the methyl ester of L-lactic acid, is a versatile and valuable chiral building block in the chemical and pharmaceutical industries.^[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and an ester group, and its defined stereochemistry. This allows for its use as a starting material in the asymmetric synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components.^[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and analytical methodologies for **methyl (S)-(-)-lactate**.

Chemical and Physical Properties

Methyl (S)-(-)-lactate is a clear, colorless liquid with a mild odor.^{[2][3]} It is the simplest chiral ester and is naturally derived, making it a readily available enantiopure compound.^[4] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General Properties

Property	Value	Source
IUPAC Name	methyl (2S)-2-hydroxypropanoate	[5] [6]
Synonyms	Methyl L-lactate, (S)-Methyl 2-hydroxypropionate	[5]
CAS Number	27871-49-4	[4] [7] [8]
Molecular Formula	C4H8O3	[5] [6] [7] [8]
Molecular Weight	104.10 g/mol	[5] [7]
Appearance	Clear, colorless liquid	[2] [4] [6]
Optical Activity $[\alpha]D$	-8.1° to -9° (neat)	[6]

Physical Properties

Property	Value	Conditions	Source
Density	1.092 g/mL	at 20 °C	[2] [9]
1.09 g/mL	at 25 °C		
Boiling Point	144-145 °C	at 760 mmHg	[4] [9]
Melting Point	-66 °C		[4] [10]
Flash Point	49 °C (120.2 °F)	closed cup	[4]
Vapor Pressure	3.4 hPa	at 20 °C	[9]
Refractive Index	1.413	at 20 °C	
1.4115-1.4165	at 20 °C		[6]
Solubility	Miscible with water, alcohol, and acetone		[4] [9] [11]
logP (octanol/water)	-0.2	at 20 °C	[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **methyl (S)-(-)-lactate** exhibits characteristic signals for the methyl ester, the methine proton, and the methyl group adjacent to the chiral center.

- ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).
- ~4.3 ppm (q, 1H): This quartet is attributed to the single proton on the chiral carbon (-CHOH), which is split by the adjacent methyl group.
- ~1.4 ppm (d, 3H): This doublet represents the three protons of the methyl group (-CH₃) attached to the chiral center, split by the adjacent methine proton.
- Broad singlet (1H): A broad signal corresponding to the hydroxyl proton (-OH) is also observed, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

- ~175 ppm: Carbonyl carbon of the ester group (C=O).
- ~67 ppm: Chiral carbon bearing the hydroxyl group (-CHOH).
- ~52 ppm: Carbon of the methyl ester group (-OCH₃).
- ~20 ppm: Carbon of the methyl group attached to the chiral center (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **methyl (S)-(-)-lactate** displays characteristic absorption bands corresponding to its functional groups.

- Broad band ~3400 cm⁻¹: This indicates the O-H stretching vibration of the hydroxyl group, which is typically broadened due to hydrogen bonding.

- Strong band $\sim 1740 \text{ cm}^{-1}$: This sharp and intense absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.
- Bands in the $1300\text{--}1000 \text{ cm}^{-1}$ region: These correspond to C-O stretching vibrations of the ester and alcohol functionalities.
- Bands in the $3000\text{--}2800 \text{ cm}^{-1}$ region: These are due to the C-H stretching vibrations of the methyl and methine groups.

Experimental Protocols

Synthesis of Methyl (S)-(-)-lactate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of **methyl (S)-(-)-lactate** from L-lactic acid and methanol using an acid catalyst.

Materials:

- L-lactic acid (aqueous solution, e.g., 88%)
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer

- Separatory funnel
- Distillation apparatus (for purification)
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-lactic acid and an excess of methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 3-6 hours) to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the mixture is homogeneous, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the methyl lactate.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent.

- Remove the solvent using a rotary evaporator.
- Purify the crude **methyl (S)-(-)-lactate** by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol outlines a method for determining the enantiomeric excess (% ee) of **methyl (S)-(-)-lactate** using a chiral capillary GC column.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Chiral Capillary Column: A column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., 2,3,6-tri-O-acyl- β -cyclodextrin), is required for the separation of enantiomers.[\[7\]](#)
- Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
- Injector Temperature: Typically 200-250 °C.
- Detector Temperature: Typically 250-280 °C.
- Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the (R)- and (S)-enantiomers. A typical starting point could be an isothermal temperature between 60-100 °C.
- Injection Mode: Split injection is commonly used.

Procedure:

- Sample Preparation: Prepare a dilute solution of the methyl lactate sample in a suitable volatile solvent (e.g., acetone or dichloromethane). A typical concentration is around 1 mg/mL.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.

- Data Acquisition and Analysis:
 - Record the chromatogram. The (R)- and (S)-enantiomers should appear as two separate peaks with different retention times.
 - Integrate the peak areas for both enantiomers.
 - Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Mandatory Visualizations

Experimental Workflow: Synthesis, Purification, and Analysis of Methyl (S)-(-)-lactate

[Click to download full resolution via product page](#)

Caption: Synthesis and analysis workflow for **methyl (S)-(-)-lactate**.

Safety Information

Methyl (S)-(-)-lactate is a flammable liquid and vapor and causes serious eye irritation.[4][5][12] It may also cause respiratory irritation.[12][13]

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.[9][11][12]
- Use only in a well-ventilated area.[9][12]
- Wear protective gloves, protective clothing, eye protection, and face protection.[9][11][12]
- In case of contact with skin or eyes, rinse immediately with plenty of water.[9][11]

- Store in a well-ventilated place and keep the container tightly closed.[9][11]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[9][11][12][13]

Applications in Research and Drug Development

Methyl (S)-(-)-lactate serves as a key intermediate in the synthesis of various high-value molecules.[1] Its chirality is transferred to the target molecule, making it an essential tool in asymmetric synthesis.

- Pharmaceuticals: It is used in the synthesis of chiral drugs, where a specific enantiomer is required for therapeutic activity, reducing the potential side effects from the inactive or harmful enantiomer.
- Agrochemicals: It is a precursor for the production of optically active herbicides and pesticides.
- Fine Chemicals: It is used in the synthesis of a variety of other chiral compounds.
- Green Solvent: Due to its biodegradability and low toxicity, it is also explored as a "green" solvent in various applications.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] THE STUDY OF LACTIC ACID ESTERIFICATION WITH METHANOL THROUGH REACTIVE DISTILLATION | Semantic Scholar [semanticscholar.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography - Google Patents [patents.google.com]
- 8. CN102351686B - Lactic acid extraction and purification production method by methanol esterification-vacuum distillation hybrid method - Google Patents [patents.google.com]
- 9. US4500727A - Process for producing methyl lactate - Google Patents [patents.google.com]
- 10. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl (S)-(-)-lactate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143375#methyl-s-lactate-chemical-properties\]](https://www.benchchem.com/product/b143375#methyl-s-lactate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com